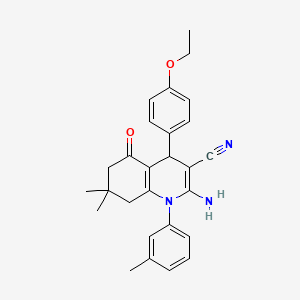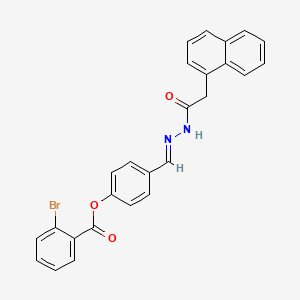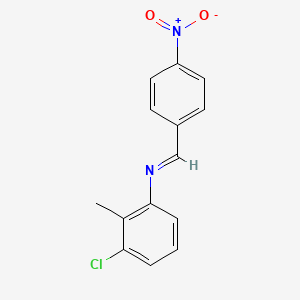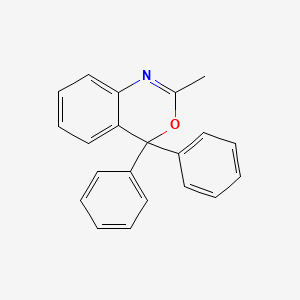![molecular formula C32H21N3O6 B11540391 N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzoyl group attached to a dimethyl-substituted phenyl ring, which is further connected to a biisoindoline core. The presence of multiple functional groups, including carboxamide and tetraoxo groups, makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate phenylamine to form the intermediate N-(3,4-dimethylbenzoyl)phenylamine. This intermediate is then reacted with a biisoindoline derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,4-Dimethylbenzoyl)phenyl)-4-nitrobenzamide
- N-(3-(3,4-Dimethylbenzoyl)phenyl)-3-methylbenzamide
- 3-bromo-N-(3-(3,4-Dimethylbenzoyl)phenyl)benzamide
Uniqueness
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide is unique due to its biisoindoline core and the presence of multiple functional groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H21N3O6 |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C32H21N3O6/c1-17-10-11-20(14-18(17)2)27(36)19-6-5-7-22(15-19)33-28(37)21-12-13-25-26(16-21)32(41)35(31(25)40)34-29(38)23-8-3-4-9-24(23)30(34)39/h3-16H,1-2H3,(H,33,37) |
InChI Key |
MNAKHKHTNQEKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
![[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)

